molecular formula C7H7F3N2 B12965986 (2,4,6-Trifluorobenzyl)hydrazine

(2,4,6-Trifluorobenzyl)hydrazine

Cat. No.: B12965986
M. Wt: 176.14 g/mol
InChI Key: JQNUOXPGJTWMNC-UHFFFAOYSA-N
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Description

(2,4,6-Trifluorobenzyl)hydrazine is a specialized chemical intermediate of interest in medicinal chemistry and organic synthesis. Its structure, featuring a hydrazine moiety attached to a benzyl group that is further substituted with three fluorine atoms, makes it a valuable scaffold for constructing more complex molecules. The strong electron-withdrawing effect of the trifluoromethyl group is a common feature in pharmaceuticals and agrochemicals, as it can enhance metabolic stability, alter electronic distribution, and improve lipophilicity, which often influences a compound's biological activity and absorption characteristics . This compound serves as a key precursor in the synthesis of various heterocyclic systems and hydrazone derivatives. Hydrazone compounds containing trifluoromethyl groups have been extensively studied for their potential as enzyme inhibitors . For instance, research on similar trifluoromethyl-phenyl hydrazine structures has demonstrated their utility in creating molecules that act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurological research . Furthermore, such hydrazine intermediates are used to develop compounds with investigated antimicrobial and antimycobacterial properties . Researchers value this compound for its role in structure-activity relationship (SAR) studies during drug discovery. The 2,4,6-trifluorobenzyl motif can be found in other synthetic intermediates, underscoring its relevance in advanced chemical synthesis . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

(2,4,6-trifluorophenyl)methylhydrazine

InChI

InChI=1S/C7H7F3N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2

InChI Key

JQNUOXPGJTWMNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CNN)F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Trifluorobenzyl Halides with Hydrazine

  • Method Description:
    Hydrazine or hydrazine derivatives (e.g., hydrazine hydrate or hydrazine hydrochloride) react with trifluorobenzyl halides (such as trifluorobenzyl chloride or bromide) under reflux conditions in polar solvents like ethanol. The nucleophilic nitrogen of hydrazine displaces the halide, forming (2,4,6-Trifluorobenzyl)hydrazine.
  • Reaction Conditions:
    • Solvent: Ethanol or similar polar protic solvents
    • Temperature: Reflux (~78°C for ethanol)
    • Reaction Time: Several hours (typically 6–12 h)
    • Yield: Often exceeds 80% under optimized conditions
  • Advantages:
    • Straightforward and scalable
    • High yield and purity achievable
  • Notes:
    • The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the benzyl halide, facilitating substitution.
    • Careful control of stoichiometry and temperature is necessary to avoid side reactions or over-alkylation.

Detailed Reaction Conditions and Parameters

Step Reactants/Materials Catalyst/Conditions Temperature (°C) Pressure (MPa) Time (h) Solvent Notes
1 2,4,6-Trifluorobenzonitrile + Raney Ni + NH3 Hydrogen gas bubbling 80–90 0.5–1 8–10 Methanol + Ammonia Hydrogenation to 2,4,6-trifluorobenzylamine
2 2,4,6-Trifluorobenzyl halide + Hydrazine hydrate Reflux ~78 (ethanol reflux) Atmospheric 6–12 Ethanol Nucleophilic substitution to hydrazine derivative

Mechanistic Insights

  • The nucleophilic substitution involves the lone pair on the hydrazine nitrogen attacking the electrophilic benzylic carbon attached to the halide, displacing the halide ion.
  • The electron-withdrawing fluorine atoms at positions 2, 4, and 6 increase the electrophilicity of the benzylic carbon, facilitating the substitution reaction.
  • In the hydrogenation route, the nitrile group is reduced to a primary amine, which can then be converted to the hydrazine derivative by reaction with hydrazine or hydrazine salts.

Purification and Characterization

  • After synthesis, the reaction mixture is typically filtered to remove catalysts (e.g., Raney nickel), followed by distillation or extraction to isolate the product.
  • Purification may involve recrystallization or chromatographic techniques to achieve high purity.
  • Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm the structure and purity.

Research Findings and Applications

  • The presence of trifluoromethyl groups significantly influences the electronic properties and stability of the hydrazine compound, enhancing its utility in medicinal chemistry.
  • This compound serves as a key intermediate in the synthesis of heterocyclic compounds such as triazoles, which have potential pharmaceutical applications.
  • The synthetic methods described provide efficient routes with good yields and scalability, suitable for both research and industrial production.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Nucleophilic substitution 2,4,6-Trifluorobenzyl halide Hydrazine hydrate Reflux in ethanol, 6–12 h >80% Simple, direct Requires halide precursor
Hydrogenation of nitrile + hydrazine reaction 2,4,6-Trifluorobenzonitrile Raney Ni, H2, NH3; then hydrazine 80–90°C, 0.5–1 MPa, 8–10 h High High purity intermediate, scalable Multi-step, requires catalyst

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Trifluorobenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or nitriles.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of azides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,4,6-Trifluorobenzyl)hydrazine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,4,6-Trifluorobenzyl)hydrazine involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. Specific molecular targets and pathways may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Features

The trifluorobenzyl moiety distinguishes (2,4,6-Trifluorobenzyl)hydrazine from other hydrazine derivatives. Key comparisons include:

Compound Substituents Key Properties Applications
This compound 2,4,6-Trifluorobenzyl High lipophilicity, electron-withdrawing F groups, metabolic stability Potential pharmaceuticals, agrochemicals
2,4,6-Trichlorophenylhydrazine 2,4,6-Trichlorophenyl Strong electron-withdrawing Cl groups; antioxidant activity Antioxidant agents
Methyl benzyl hydrazine Benzyl + methyl Auto-oxidation generates H$2$O$2$; suppresses mitosis Anticancer agents
1,2-bis(sulfonyl)hydrazines Sulfonyl groups Chloroethylating agents with favorable therapeutic index Alkylating chemotherapeutics
Agaricine derivatives Natural hydrazines (e.g., N-methyl-N-formylhydrazine) Carcinogenic via biotransformation to toxic intermediates Naturally occurring (mushrooms, tobacco)

Electronic Effects : The fluorine atoms in this compound reduce electron density on the benzene ring, enhancing resistance to oxidative degradation compared to chloro- or methoxy-substituted analogs .

Industrial and Therapeutic Relevance

  • Pharmaceuticals : Fluorinated hydrazines are explored for antitubercular, antiviral, and anticancer applications due to enhanced bioavailability .
  • Propellants : Less fluorinated derivatives (e.g., MMH) are used in rocket fuels but carry neurotoxicity risks; pyridoxine is used to treat acute exposures .

Key Research Findings

Metabolic Stability : Fluorination in this compound likely reduces hepatic CYP450-mediated oxidation, extending half-life compared to chlorinated analogs .

Carcinogenicity Risk: While natural hydrazines (e.g., agaritine) are carcinogenic , synthetic fluorinated derivatives may offer safer profiles due to reduced biotransformation to reactive species .

Therapeutic Index : 1,2-bis(sulfonyl)hydrazines exhibit higher selectivity for cancer cells than this compound analogs, which remain understudied .

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